4-Cyano-4'-hydroxybiphenyl

Catalog No.
S1480701
CAS No.
19812-93-2
M.F
C13H9NO
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyano-4'-hydroxybiphenyl

CAS Number

19812-93-2

Product Name

4-Cyano-4'-hydroxybiphenyl

IUPAC Name

4-(4-hydroxyphenyl)benzonitrile

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C13H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H

InChI Key

ZRMIETZFPZGBEB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)O

Organic Electronics and Optoelectronics

Field:

Organic electronics and optoelectronics involve the study of materials and devices based on organic compounds. These fields explore applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and organic field-effect transistors (OFETs).

Application Summary:

4-Cyano-4’-hydroxybiphenyl has been investigated for its use in organic electronic devices due to its unique properties. Researchers have explored its potential as a component in OLEDs, where it can serve as an electron transport material or a host matrix for phosphorescent emitters. Additionally, it has been studied as a dopant in organic semiconductors to enhance charge transport.

Results and Outcomes:

Solid-State Dye-Sensitized Solar Cells (DSSCs)

Field:

DSSCs are a type of thin-film solar cell that uses sensitized semiconductor materials to convert sunlight into electricity.

Application Summary:

Organic ionic crystals containing 4-Cyano-4’-hydroxybiphenyl have been explored as solid-state electrolytes for DSSCs. These materials replace the liquid electrolyte typically used in DSSCs, improving stability and safety.

Results and Outcomes:

: NIST Chemistry WebBook : High performance all-solid-state dye-sensitized solar cells based on organic ionic crystals

4-Cyano-4'-hydroxybiphenyl is an organic compound with the molecular formula C₁₃H₉NO. It features a biphenyl structure with a hydroxyl group and a cyano group attached to the para positions of the phenyl rings. This compound is notable for its potential applications in liquid crystal technologies due to its unique structural properties.

There is no documented information on the mechanism of action of 4-Cyano-4'-hydroxybiphenyl in biological systems or its interaction with other compounds.

Limited information exists on the safety hazards of 4-Cyano-4'-hydroxybiphenyl. However, as a general precaution, any unknown compound should be handled with care in a well-ventilated laboratory following standard laboratory safety protocols. The presence of the cyano group suggests potential toxicity, so avoiding inhalation, ingestion, and skin contact is recommended [].

The synthesis of 4-cyano-4'-hydroxybiphenyl can involve several chemical transformations, including:

  • Conversion of Ketones to Acids: This step typically involves the oxidation of a ketone precursor to form the corresponding acid.
  • Formation of Amides: The acid can then be converted into an amide through reaction with an amine.
  • Dehydration to Form Cyano Group: Finally, dehydration reactions can be employed to introduce the cyano group, resulting in 4-cyano-4'-hydroxybiphenyl .

While specific biological activity data for 4-cyano-4'-hydroxybiphenyl is limited, similar compounds in the biphenyl family have been investigated for various biological effects, including potential anti-cancer properties and as modulators in biological systems. The compound is also noted for causing skin sensitization and serious eye irritation, indicating that it may elicit biological responses that warrant caution during handling .

Several methods have been documented for synthesizing 4-cyano-4'-hydroxybiphenyl:

  • Direct Synthesis from Precursors: This method involves starting from biphenyl derivatives and introducing functional groups through a series of reactions, including oxidation and nucleophilic substitutions.
  • Patented Methods: Various patents outline specific procedures, such as heating reaction mixtures under controlled conditions to facilitate the formation of the desired compound .

4-Cyano-4'-hydroxybiphenyl is primarily utilized in:

  • Liquid Crystal Displays: Its structural properties make it suitable as an intermediate in the production of liquid crystal materials, which are essential for display technologies.
  • Chemical Intermediates: It serves as a precursor in synthesizing other organic compounds and materials in chemical research and development .

Research on interaction studies involving 4-cyano-4'-hydroxybiphenyl has focused on its behavior in liquid crystalline phases. These studies indicate that it can exhibit distinct liquid crystalline properties when mixed with other compounds, which enhances its utility in material science applications .

Several compounds share structural similarities with 4-cyano-4'-hydroxybiphenyl. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-Cyano-4-pentylbiphenylSimilar biphenyl structure with pentyl chainHigher clearing point; used in liquid crystals
4-HydroxybiphenylLacks cyano group; only has hydroxyl functional groupLess polar; different solubility characteristics
4-Cyano-phenolContains a single phenolic ring with cyano groupDifferent reactivity due to single-ring structure

These compounds vary significantly in their physical and chemical properties, particularly regarding their liquid crystalline behavior and reactivity profiles. The presence of both hydroxyl and cyano groups in 4-cyano-4'-hydroxybiphenyl contributes to its unique characteristics compared to others listed.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

19812-93-2

Wikipedia

4'-Hydroxy-4-biphenylcarbonitrile

Dates

Modify: 2023-09-13

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